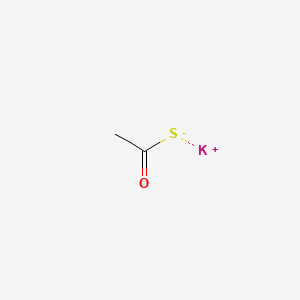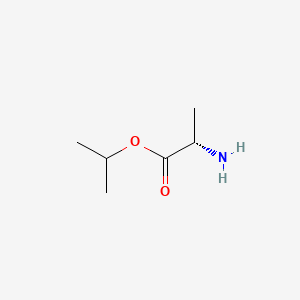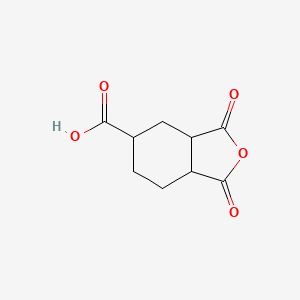
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid
Overview
Description
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid, also known as cis, cis -1,2,4-Cyclohexanetricarboxylic Acid 1,2-Anhydride , is a chemical compound with the molecular formula C9H10O5 . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid is a solid at 20 degrees Celsius . It has a melting point ranging from 152.0 to 156.0 °C . The compound is sensitive to moisture .Safety And Hazards
This compound is classified as dangerous. It may cause skin irritation, serious eye damage, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
CAS RN |
53611-01-1 |
|---|---|
Product Name |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H10O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2,(H,10,11) |
InChI Key |
FWHUTKPMCKSUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)O)C(=O)OC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

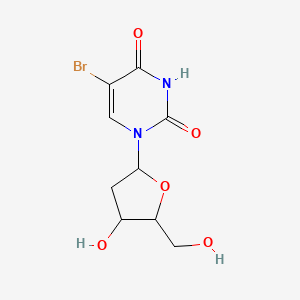
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
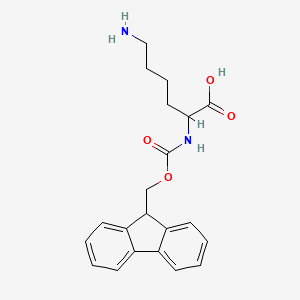
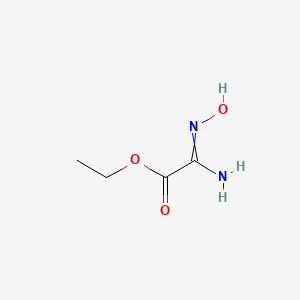
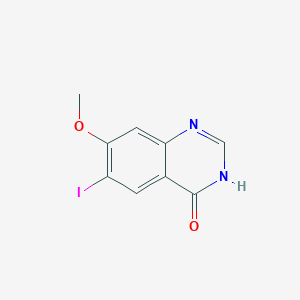
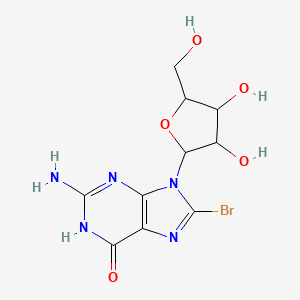
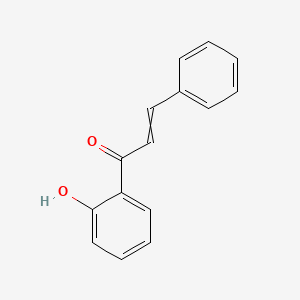
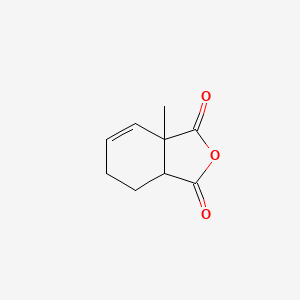
![N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8817484.png)
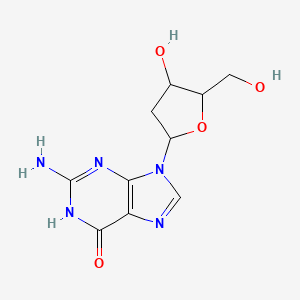
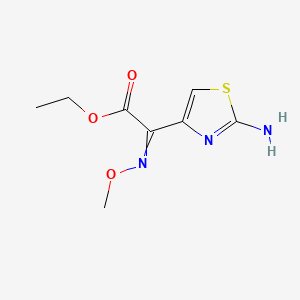
![2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B8817502.png)
